molecular formula C9H8O3 B14693723 5-Phenyl-1,3-dioxolan-4-one CAS No. 27032-85-5

5-Phenyl-1,3-dioxolan-4-one

Cat. No.: B14693723
CAS No.: 27032-85-5
M. Wt: 164.16 g/mol
InChI Key: BDVXHBPOBAINOJ-UHFFFAOYSA-N
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Description

5-Phenyl-1,3-dioxolan-4-one is a heterocyclic compound that features a five-membered ring containing two oxygen atoms and one phenyl group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Phenyl-1,3-dioxolan-4-one can be synthesized from mandelic acid through a series of reactions. The process typically involves the formation of a chiral intermediate, which undergoes further transformations to yield the desired compound. One common method involves the Michael addition of mandelic acid derivatives to butenolide or nitrostyrene, followed by thermal fragmentation to produce the phenyl ketone .

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1,3-dioxolan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Phenyl-1,3-dioxolan-4-one involves its ability to act as a chiral benzoyl anion equivalent in various reactions. This property allows it to participate in Michael additions and Diels-Alder reactions, leading to the formation of complex chiral molecules. The compound’s reactivity is influenced by the electronic and steric effects of the phenyl group and the oxygen atoms in the ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-1,3-dioxolan-4-one is unique due to its specific arrangement of the phenyl group and the oxygen atoms, which imparts distinct reactivity patterns. Its ability to act as a chiral benzoyl anion equivalent makes it particularly valuable in asymmetric synthesis .

Properties

CAS No.

27032-85-5

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

5-phenyl-1,3-dioxolan-4-one

InChI

InChI=1S/C9H8O3/c10-9-8(11-6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2

InChI Key

BDVXHBPOBAINOJ-UHFFFAOYSA-N

Canonical SMILES

C1OC(C(=O)O1)C2=CC=CC=C2

Origin of Product

United States

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